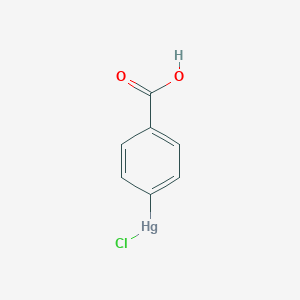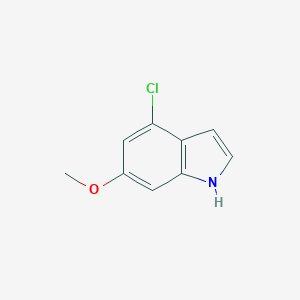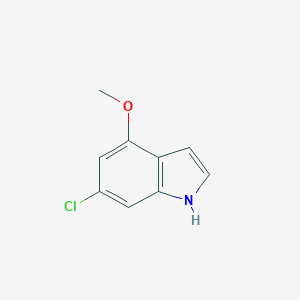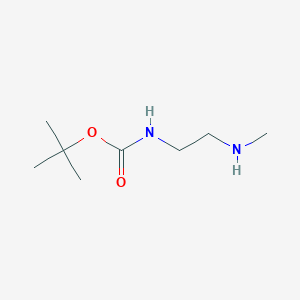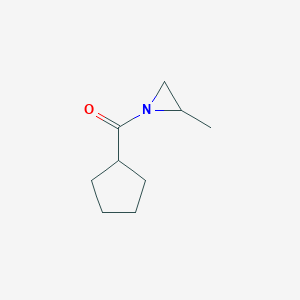
Cyclopentyl(2-methylaziridin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(2-methylaziridin-1-yl)methanone, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPME is a heterocyclic compound containing a five-membered ring with a nitrogen atom and a ketone group.
Wirkmechanismus
The mechanism of action of Cyclopentyl(2-methylaziridin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response.
Biochemische Und Physiologische Effekte
Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cyclopentyl(2-methylaziridin-1-yl)methanone inhibits the proliferation of cancer cells and induces apoptosis. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclopentyl(2-methylaziridin-1-yl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor and anti-inflammatory activities make it a promising candidate for further study. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for research involving Cyclopentyl(2-methylaziridin-1-yl)methanone. One direction is the investigation of its potential as a lead compound for the development of anticancer drugs. Another direction is the study of its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and optimize its use in research.
Synthesemethoden
Cyclopentyl(2-methylaziridin-1-yl)methanone can be synthesized through a multistep process involving the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction with methylamine. The final step involves the reaction of the intermediate with sodium borohydride to yield Cyclopentyl(2-methylaziridin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(2-methylaziridin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and has been considered as a potential lead compound for the development of anticancer drugs. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been investigated for its antibacterial and antifungal activities.
Eigenschaften
CAS-Nummer |
116706-94-6 |
|---|---|
Produktname |
Cyclopentyl(2-methylaziridin-1-yl)methanone |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
cyclopentyl-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C9H15NO/c1-7-6-10(7)9(11)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
JJAINMBCTBTOIQ-UHFFFAOYSA-N |
SMILES |
CC1CN1C(=O)C2CCCC2 |
Kanonische SMILES |
CC1CN1C(=O)C2CCCC2 |
Synonyme |
Aziridine, 1-(cyclopentylcarbonyl)-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



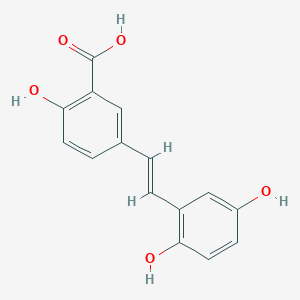
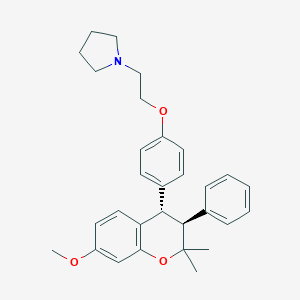
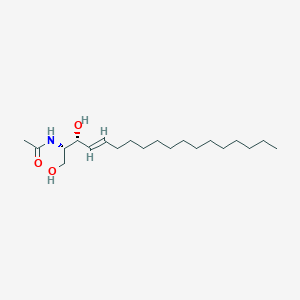
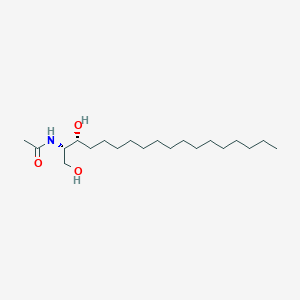
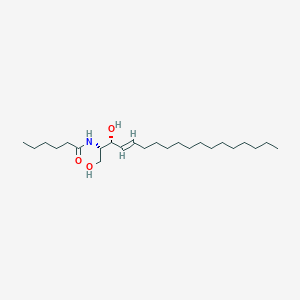
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
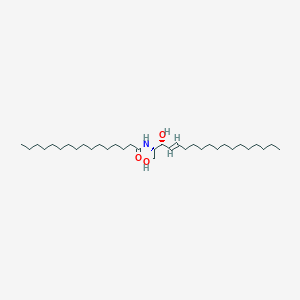
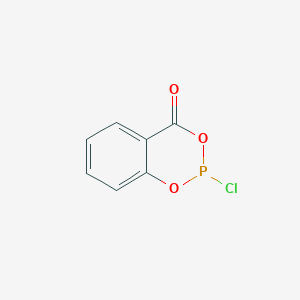
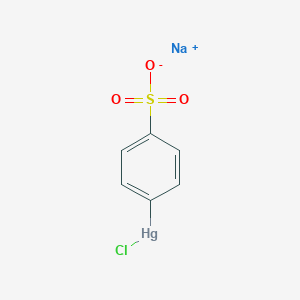
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
